molecular formula C10H21AlO2 B14609939 tert-Butyl (diethylalumanyl)acetate CAS No. 59211-98-2

tert-Butyl (diethylalumanyl)acetate

Cat. No.: B14609939
CAS No.: 59211-98-2
M. Wt: 200.25 g/mol
InChI Key: YEGNGQOGDQWAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (diethylalumanyl)acetate: is an organoaluminum compound that features a tert-butyl group, diethylaluminum moiety, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (diethylalumanyl)acetate typically involves the reaction of tert-butyl acetate with diethylaluminum chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive aluminum species from reacting with moisture or oxygen. The reaction conditions often include low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the careful handling of reactive aluminum compounds and the use of specialized equipment to maintain an inert atmosphere. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (diethylalumanyl)acetate can undergo oxidation reactions, where the aluminum center is oxidized to form aluminum oxide or other aluminum-containing species.

    Reduction: The compound can act as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.

    Substitution: It can participate in substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Typical reducing conditions involve the use of hydrogen gas or hydride donors.

    Substitution: Nucleophiles such as halides, amines, or alcohols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Aluminum oxide or other aluminum-containing species.

    Reduction: Reduced organic compounds with the aluminum center remaining intact.

    Substitution: Substituted organoaluminum compounds with new functional groups.

Scientific Research Applications

Chemistry: tert-Butyl (diethylalumanyl)acetate is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the reduction of functional groups. It is also employed in the preparation of other organoaluminum compounds.

Biology and Medicine: While its direct applications in biology and medicine are limited, this compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

Industry: In the industrial sector, this compound is utilized in the production of polymers and other materials. It serves as a catalyst in polymerization reactions and other chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (diethylalumanyl)acetate involves the coordination of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. The tert-butyl and acetate groups influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

    Diethylaluminum chloride: Another organoaluminum compound with similar reactivity but lacking the acetate group.

    Triethylaluminum: A related compound with three ethyl groups attached to the aluminum center.

    Aluminum isopropoxide: An organoaluminum compound used in similar applications but with different reactivity due to the isopropoxide groups.

Uniqueness: tert-Butyl (diethylalumanyl)acetate is unique due to the presence of the tert-butyl and acetate groups, which provide distinct steric and electronic properties. These groups influence the compound’s reactivity and selectivity, making it suitable for specific applications in organic synthesis and catalysis.

Properties

CAS No.

59211-98-2

Molecular Formula

C10H21AlO2

Molecular Weight

200.25 g/mol

IUPAC Name

tert-butyl 2-diethylalumanylacetate

InChI

InChI=1S/C6H11O2.2C2H5.Al/c1-5(7)8-6(2,3)4;2*1-2;/h1H2,2-4H3;2*1H2,2H3;

InChI Key

YEGNGQOGDQWAQQ-UHFFFAOYSA-N

Canonical SMILES

CC[Al](CC)CC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.